N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
Description
This compound belongs to the chromen-4-one (chromone) family, characterized by a benzopyran-4-one core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 8 with a methyl group. The thiophene-2-carboxamide moiety is attached via an amide linkage at position 2 of the chromone ring. Chromone derivatives are widely studied for their biological activities, including anti-inflammatory, anticancer, and antioxidant properties . The 3,4-dimethoxyphenyl group enhances lipophilicity and may influence binding to enzymatic targets, while the thiophene carboxamide contributes to electronic and steric interactions in molecular recognition .
Properties
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5S/c1-13-6-4-7-15-20(25)19(14-9-10-16(27-2)17(12-14)28-3)23(29-21(13)15)24-22(26)18-8-5-11-30-18/h4-12H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULNKRPVYPSXHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It’s worth noting that similar compounds, such as methoxyphenyl thiazole carboxamide derivatives, have been found to exhibit potent inhibitory activities against cyclooxygenase (cox) enzymes. This suggests that the compound might interact with its targets, leading to changes in their function and subsequent biological effects.
Biochemical Pathways
Compounds with similar structures have been found to impact various biological pathways due to their broad-spectrum biological activities. These activities could lead to downstream effects that contribute to the compound’s overall biological impact.
Biological Activity
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant studies.
Chemical Structure and Synthesis
The compound has a complex structure characterized by the following components:
- Chromene Core : A chromen-4-one structure.
- Dimethoxyphenyl Group : A phenyl ring with two methoxy substituents.
- Thiophene and Carboxamide Moiety : A thiophene ring attached to a carboxamide group.
The molecular formula is with a molecular weight of 421.5 g/mol .
Synthesis Route
The synthesis typically involves multi-step organic reactions:
- Formation of Chromen-4-one : Achieved through condensation reactions involving 3,4-dimethoxybenzaldehyde and 4-hydroxycoumarin.
- Introduction of the Phenyl Group : Utilizes Suzuki-Miyaura coupling for attaching the phenyl group.
- Final Coupling to Form Carboxamide : Involves reacting the intermediate with thiophene-2-carboxylic acid derivatives.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
- Mechanism of Action : The compound is known to inhibit key enzymes involved in cancer cell proliferation, such as tyrosinase, and can induce apoptosis in various cancer cell lines through caspase activation.
Antioxidant and Anti-inflammatory Effects
This compound has also been studied for its antioxidant properties:
- Free Radical Scavenging : The presence of methoxy groups enhances its ability to scavenge free radicals, contributing to its potential use in mitigating oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
-
In Vitro Studies :
- A study demonstrated that the compound showed cytotoxic effects against breast cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
- Molecular dynamics simulations revealed interactions with Bcl-2 protein, indicating potential pathways for inducing apoptosis .
- In Vivo Studies :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibits enzymes involved in melanin synthesis and other metabolic pathways.
- Signaling Pathway Modulation : Alters pathways related to inflammation and cell survival, contributing to its anti-inflammatory effects.
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity:
Research has demonstrated that derivatives of thiophene-2-carboxamide exhibit notable antioxidant properties. For instance, a study utilizing the ABTS method showed that certain derivatives achieved up to 62% inhibition of free radicals, indicating their potential as effective antioxidants in preventing oxidative stress-related diseases .
Antibacterial and Antifungal Properties:
The compound has been evaluated for its antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) for related compounds was found to be around 256 µg/mL, suggesting significant antibacterial efficacy. Furthermore, some derivatives have shown antifungal activity, making them candidates for treating fungal infections .
Anti-inflammatory and Antitumor Effects:
Thiophene-2-carboxamide derivatives have also been investigated for their anti-inflammatory properties. In vitro studies indicated that these compounds can inhibit inflammatory pathways, which is crucial for developing treatments for chronic inflammatory diseases. Additionally, some derivatives have displayed promising results in inhibiting tumor growth in various cancer cell lines, positioning them as potential anticancer agents .
Pharmacological Applications
Drug Discovery:
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide serves as a lead compound in drug discovery efforts. Its structural features allow for modifications that can enhance biological activity or selectivity. Compounds with similar structures have been developed into marketed drugs like OSI-390 (anticancer) and Rivaroxaban (antithrombotic) .
Enzyme Inhibition:
The compound may act as an inhibitor of critical enzymes involved in various metabolic pathways. For example, compounds with similar structures have shown the ability to inhibit acetylcholinesterase, which is relevant in treating neurodegenerative disorders such as Alzheimer’s disease.
Material Science Applications
Photophysical Properties:
The unique structural characteristics of this compound make it suitable for applications in organic electronics and photonics. Its ability to absorb light and emit fluorescence can be harnessed in the development of organic light-emitting diodes (OLEDs) and solar cells .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Findings :
- The 3,4-dimethoxyphenyl group in the target compound may improve membrane permeability compared to mono-methoxy analogs, as observed in related chromones .
- Thiophene-2-carboxamide substitution enhances stability in metabolic assays relative to acetamide derivatives, as seen in thiophene-containing drug candidates .
2.2 Thiophene Carboxamide Derivatives
Thiophene carboxamides are notable for their role in kinase inhibition and cytotoxicity. Comparisons include:
Key Findings :
- Hybridization of thiophene carboxamide with chromone (target compound) retains moderate cytotoxicity but shows reduced potency compared to thiazole-thiophene hybrids .
- The 8-methyl group on the chromone may sterically hinder target binding compared to smaller substituents in quinazoline hybrids .
2.3 3,4-Dimethoxyphenyl-Containing Compounds
The 3,4-dimethoxyphenyl moiety is common in natural products (e.g., apocynin analogs) and synthetic drugs. Examples:
Key Findings :
- The 3,4-dimethoxyphenyl group in the target compound may mimic catechol-containing inhibitors (e.g., kinase inhibitors) but with improved metabolic stability due to methoxy protection .
- Structural analogs like the isoquinoline precursor () highlight the utility of this moiety in alkaloid-like drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
